3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6/c20-17-4-2-16(3-5-17)8-11-24-12-14-25(15-13-24)18-6-7-19(23-22-18)26-10-1-9-21-26/h1-7,9-10H,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKJOOQXACNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction. This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is known that piperazine can be found in biologically active compounds for a variety of disease states, suggesting that the compound could potentially affect a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
It is known that piperazine can be found in biologically active compounds for a variety of disease states, suggesting that the compound could potentially have a wide range of molecular and cellular effects.
Biological Activity
The compound 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, a 4-bromophenyl group, and a pyrazolyl moiety, which contribute to its unique pharmacological profile. The molecular formula is with a molecular weight of 413.3 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁BrN₆ |
| Molecular Weight | 413.3 g/mol |
| CAS Number | 2640891-73-0 |
Biological Activity Overview
Research indicates that derivatives of pyrazole, including the target compound, exhibit significant biological activities such as:
- Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways, including BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the Piperazine Ring : Variations in the bromophenyl substitution can lead to differences in receptor binding and activity.
- Pyrazole Moiety Modifications : Alterations in the pyrazole structure can enhance or diminish antitumor and anti-inflammatory effects.
- Ethyl Linkage Variations : The ethyl chain's length and branching may impact the compound's lipophilicity and bioavailability.
Case Studies
Several studies have explored the biological activities of similar pyrazole compounds:
- Antitumor Efficacy in Cell Lines :
- Anti-inflammatory Mechanisms :
- Antimicrobial Testing :
Scientific Research Applications
Key Structural Features:
- Piperazine Ring : Known for enhancing pharmacokinetic properties.
- Bromophenyl Group : Increases lipophilicity and biological activity.
- Pyrazolyl-Pyridazine Core : Imparts distinct pharmacological properties.
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects in treating various neurological disorders. The piperazine moiety is commonly associated with antidepressant and antipsychotic activities, making this compound a candidate for further investigation in these areas.
Research indicates that derivatives of this compound may exhibit:
- Antitumor Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways.
- Antidepressant Effects : The piperazine structure may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial Properties : Exhibits antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
Chemical Synthesis
In synthetic organic chemistry, 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine serves as a building block for the synthesis of more complex molecules. Its versatile structure allows for modifications that can lead to new compounds with enhanced properties.
Case Study 1: Antitumor Activity
A study investigated the effects of piperazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound could effectively inhibit the proliferation of certain cancer cells, suggesting potential as an anticancer agent.
Case Study 2: Antidepressant Effects
Research into the antidepressant potential of piperazine derivatives revealed that modifications to the piperazine ring could enhance binding affinity to serotonin receptors. This opens avenues for developing new antidepressants based on this compound's structure.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key analogs:
Key Differences and Implications
Substituent Effects: Bromophenyl vs. Sulfonyl vs. Alkyl Chains: The biphenyl sulfonyl group in introduces strong electron-withdrawing effects, likely altering binding affinity compared to the bromophenyl ethyl group’s hydrophobic interactions .
Biological Activity Trends :
- Pyridazine derivatives with halogens (Cl, Br) exhibit anti-microbial properties, as seen in . The target compound’s bromine may enhance potency but requires toxicity studies .
- Piperazine-thiazole hybrids () show high yields (89–93%) and ureido linkages, suggesting stability and versatility in drug design .
Synthetic Accessibility :
- The unsubstituted base structure (–9) is commercially available, making it a preferred scaffold for derivatization. In contrast, the target compound’s synthesis may require multi-step functionalization of the piperazine ring .
Preparation Methods
Preparation of 3,6-Dichloropyridazine
The synthesis begins with 3,6-dichloropyridazine, a versatile intermediate enabling sequential substitutions. This compound is commercially available or synthesized via cyclization of diaminomaleonitrile with hydrochloric acid under controlled conditions.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
| Characterization | : δ 8.45 (d, J=5.1 Hz, 2H), 7.62 (d, J=5.1 Hz, 2H) |
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, THF, rt, 12 h | 92% |
| Alkylation | K₂CO₃, CH₃CN, 80°C, 24 h | 78% |
| Deprotection | 4M HCl/dioxane, rt, 2 h | 95% |
Characterization :
-
(600 MHz, CDCl₃): δ 7.42 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 3.52 (t, J=6.6 Hz, 2H), 2.89–2.72 (m, 10H), 2.61 (t, J=6.6 Hz, 2H).
Coupling Piperazine to Pyridazine
The 3-chloro substituent of 3,6-dichloropyridazine undergoes nucleophilic substitution with 1-[2-(4-bromophenyl)ethyl]piperazine. The reaction is conducted in dimethylacetamide (DMAc) with K₂CO₃ at 120°C for 18 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | >95% |
| Mechanistic Insight : The reaction proceeds via an SNAr mechanism, where the piperazine nitrogen attacks the electron-deficient C3 position of the pyridazine. |
| Step | Conditions | Yield |
|---|---|---|
| Lithiation | n-BuLi, THF, −78°C, 1 h | 80% |
| Boronation | B(OiPr)₃, −78°C to rt, 12 h | 75% |
Suzuki-Miyaura Coupling at Position 6
The 6-chloro substituent of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is replaced via Suzuki-Miyaura coupling with 1H-pyrazol-1-ylboronic acid. The reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/EtOH/H₂O mixture at 90°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60% |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
| Reaction Time | 24 h |
Characterization :
-
(600 MHz, DMSO-d₆): δ 9.12 (s, 1H), 8.45 (d, J=5.1 Hz, 1H), 8.22 (d, J=2.4 Hz, 1H), 7.85 (d, J=5.1 Hz, 1H), 7.62 (d, J=2.4 Hz, 1H), 6.52 (t, J=2.1 Hz, 1H).
Final Compound Purification and Characterization
The crude product is purified via column chromatography (SiO₂, EtOAc/hexane gradient) and recrystallized from ethanol. Analytical data confirm the structure:
Key Data :
-
MS (ESI) : m/z 458.1 [M+H]⁺.
-
HPLC Purity : 99.2%.
-
X-ray Crystallography : Confirms the planar pyridazine core and spatial orientation of substituents.
Alternative Synthetic Routes
Sequential Cross-Coupling Approach
| Step | Conditions | Yield |
|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | 65% |
Challenges and Optimization
-
Piperazine Alkylation : Competing bis-alkylation is mitigated using Boc protection and controlled stoichiometry.
-
Pyrazole Coupling : Low solubility of pyrazole boronic acid necessitates polar aprotic solvents (e.g., DMF).
-
Purification : Silica gel chromatography effectively removes palladium residues and unreacted intermediates.
Q & A
Basic: What are the recommended synthetic routes for synthesizing 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine?
Methodological Answer:
The compound’s synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:
- Nucleophilic substitution at the pyridazine C3 position using a piperazine derivative (e.g., 4-[2-(4-bromophenyl)ethyl]piperazine). This step often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to facilitate reactivity .
- Pyrazole coupling at the C6 position via a Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reaction, using 1H-pyrazole in the presence of a palladium or copper catalyst .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., piperazine and pyrazole integration ratios) and bromophenyl resonance splitting .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, particularly the spatial arrangement of the piperazine and pyrazole moieties. Crystallization in dichloromethane/methanol mixtures is often effective .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
Advanced: What strategies are effective for optimizing reaction yields in multi-step syntheses of this compound?
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Testing palladium (e.g., Pd(OAc)₂) vs. copper (e.g., CuI) catalysts for pyrazole coupling, as copper may reduce side reactions with bromophenyl groups .
- Solvent selection : Using DMSO for improved solubility of intermediates during piperazine substitution, followed by phase-transfer catalysis for easier isolation .
- Reaction monitoring : Employing TLC or in-situ IR spectroscopy to track intermediate formation and minimize over-reaction .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?
Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Comparative bioassays : Testing the compound alongside structurally validated analogs (e.g., 3-piperazinylpyridazines with varying aryl substituents) under standardized conditions .
- Impurity profiling : Using HPLC-MS to identify and quantify byproducts (e.g., dehalogenated or oxidized species) that may interfere with activity .
- Computational docking : Modeling interactions with target receptors (e.g., serotonin or dopamine receptors) to rationalize discrepancies between in vitro and in vivo results .
Advanced: What analytical challenges arise in detecting low-abundance impurities, and how can they be addressed?
Methodological Answer:
Impurities like dehalogenated byproducts or piperazine ring-opened derivatives require sensitive detection:
- LC-MS/MS with MRM : Targets specific fragment ions (e.g., m/z 79/81 for bromine isotopes) with detection limits <0.1% .
- Ion-pair chromatography : Using heptafluorobutyric acid (HFBA) as an ion-pair reagent to resolve polar impurities on C18 columns .
- Forced degradation studies : Exposing the compound to heat, light, or acidic/basic conditions to elucidate degradation pathways .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Storage : In amber glass vials under inert gas (argon) at –20°C to prevent bromophenyl degradation .
- Waste disposal : Neutralization of acidic/basic residues before incineration to avoid halogenated byproduct formation .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Lipophilicity optimization : Calculating logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. Introducing trifluoromethyl groups (as in related compounds) can improve metabolic stability .
- Molecular dynamics simulations : Assessing piperazine flexibility to predict binding kinetics with target proteins .
- ADMET prediction : Using tools like SwissADME to flag potential toxicity risks (e.g., hERG inhibition) early in derivative design .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s antiviral potential?
Methodological Answer:
- Core modifications : Synthesizing analogs with substituted pyridazines (e.g., 6-cyano vs. 6-pyrazolyl) to assess antiviral specificity .
- Piperazine substitutions : Replacing the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on activity .
- Biological testing : Parallel screening against RNA viruses (e.g., influenza, coronaviruses) using plaque reduction assays and cytotoxicity controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
